4-Propyl-1,2,5-oxadiazol-3-amine

Vue d'ensemble

Description

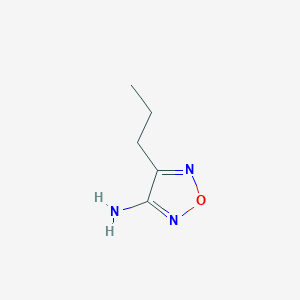

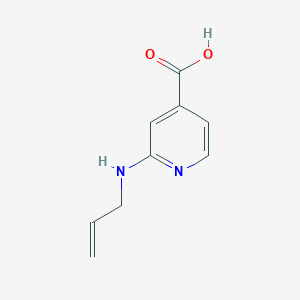

4-Propyl-1,2,5-oxadiazol-3-amine is a chemical compound with the CAS Number: 872188-99-3 . It has a molecular weight of 127.15 . The IUPAC name for this compound is 4-propyl-1,2,5-oxadiazol-3-amine . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with some acid chlorides .Molecular Structure Analysis

The InChI code for 4-Propyl-1,2,5-oxadiazol-3-amine is 1S/C5H9N3O/c1-2-3-4-5(6)8-9-7-4/h2-3H2,1H3,(H2,6,8) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The reaction of 4-Bromophenylacetic acid and 3-nitrobenzoic acid with semicarbazide in the presence of phosphorus oxychloride followed by basification of the product with potassium hydroxide gives 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Physical And Chemical Properties Analysis

4-Propyl-1,2,5-oxadiazol-3-amine is a powder at room temperature . It has a melting point of 31-32 degrees Celsius .Applications De Recherche Scientifique

Antitrypanosomal Activity

Oxadiazoles have been studied for their potential use in treating parasitic infections. For example, they have been evaluated against Trypanosoma cruzi, the parasite responsible for Chagas disease. The compounds’ mode of action is often studied using molecular docking to understand their interaction with key enzymes like cysteine protease cruzain .

Synthesis of Anti-inflammatory Agents

The oxadiazole moiety is frequently incorporated into compounds with anti-inflammatory properties. The synthesis process often involves reactions with other organic compounds to create derivatives that can modulate inflammatory responses .

Oral Bioavailability Enhancement

The design of oxadiazole derivatives also considers their pharmacokinetic properties, such as oral bioavailability. Compounds are designed to comply with Lipinski’s rules of five, which are guidelines for good oral bioavailability .

Catalyst-Free Synthesis

Recent advancements in synthesis techniques have enabled the catalyst-free formation of oxadiazole derivatives. This approach can simplify the synthesis process and make it more environmentally friendly .

Anticancer Applications

Oxadiazoles have been explored for their anticancer potential. Their ability to interact with various biological targets makes them candidates for developing new anticancer drugs .

Vasodilator Properties

Some oxadiazole derivatives exhibit vasodilator effects, which can be beneficial in treating cardiovascular diseases by relaxing blood vessels and improving blood flow .

Anticonvulsant Effects

The oxadiazole ring system has been incorporated into compounds with anticonvulsant activity, potentially offering new treatments for seizure disorders .

Antidiabetic Activity

Research has also investigated oxadiazoles for their antidiabetic properties, looking at how they can influence blood sugar levels and insulin sensitivity .

Each application mentioned above represents a unique field where “4-Propyl-1,2,5-oxadiazol-3-amine” could potentially be applied, based on the general activities of oxadiazole derivatives.

Springer - A review on synthetic account of 1,2,4-oxadiazoles as anti… BMC Chemistry - Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with Springer - Design, synthesis and biological evaluation of 1,3,4-oxadiazoles as… MDPI - Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo Springer - Oxadiazoles: moiety to synthesis and utilize | Journal of the Iranian…

Safety And Hazards

Orientations Futures

While specific future directions for 4-Propyl-1,2,5-oxadiazol-3-amine are not mentioned in the search results, it is known that oxadiazoles derivatives have a broad spectrum of biological activity and have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .

Propriétés

IUPAC Name |

4-propyl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-3-4-5(6)8-9-7-4/h2-3H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMNMNWIWJSHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propyl-1,2,5-oxadiazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine](/img/structure/B1372533.png)

![4-[Butyl(ethyl)amino]benzoic acid](/img/structure/B1372548.png)

![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)

![4-{[(3-Fluorophenyl)amino]methyl}benzamide](/img/structure/B1372552.png)

![[(3,4-Dichlorophenyl)methyl][2-(dimethylamino)-2-methylpropyl]amine](/img/structure/B1372553.png)